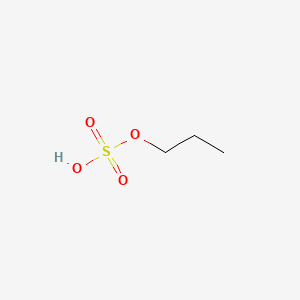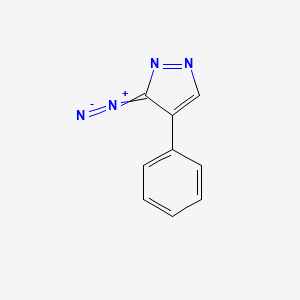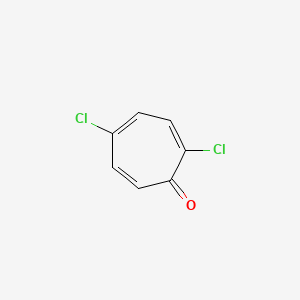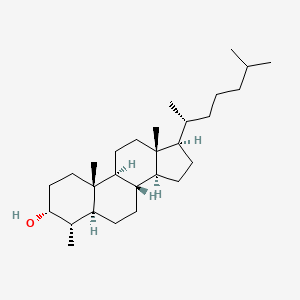
5-(2-(3,6-Dihydro-4-phenyl-1(2H)-pyridyl)ethyl)-2-oxazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-(3,6-Dihydro-4-phenyl-1(2H)-pyridyl)ethyl)-2-oxazolidinone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridyl group linked to an oxazolidinone ring, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(3,6-Dihydro-4-phenyl-1(2H)-pyridyl)ethyl)-2-oxazolidinone typically involves multi-step organic reactions. One common method includes the reaction of 3,6-dihydro-4-phenyl-1(2H)-pyridine with ethyl oxazolidinone under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-(3,6-Dihydro-4-phenyl-1(2H)-pyridyl)ethyl)-2-oxazolidinone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
5-(2-(3,6-Dihydro-4-phenyl-1(2H)-pyridyl)ethyl)-2-oxazolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can serve as a probe for studying biological processes.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-(2-(3,6-Dihydro-4-phenyl-1(2H)-pyridyl)ethyl)-2-oxazolidinone exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-(3,6-Dihydro-4-phenyl-1(2H)-pyridyl)ethyl)-2-thiazolidinone
- 5-(2-(3,6-Dihydro-4-phenyl-1(2H)-pyridyl)ethyl)-2-imidazolidinone
Uniqueness
Compared to similar compounds, 5-(2-(3,6-Dihydro-4-phenyl-1(2H)-pyridyl)ethyl)-2-oxazolidinone exhibits unique properties due to the presence of the oxazolidinone ring. This ring structure can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
21820-81-5 |
|---|---|
Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
5-[2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C16H20N2O2/c19-16-17-12-15(20-16)8-11-18-9-6-14(7-10-18)13-4-2-1-3-5-13/h1-6,15H,7-12H2,(H,17,19) |
InChI Key |
LYYFGMMKROVOCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)CCC3CNC(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



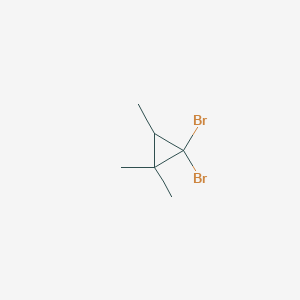
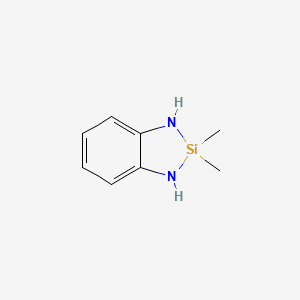
![3,3-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14718630.png)
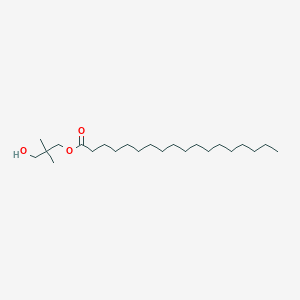
![Cyano[(E)-phenyldiazenyl]acetic acid](/img/structure/B14718651.png)



